4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-methyl-1-(oxolan-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-7-5-12(11-9(7)10)6-8-3-2-4-13-8/h5,8H,2-4,6H2,1H3,(H2,10,11) |
InChI Key |
CYSLSYRGIWYZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound primarily involves the coupling of a pyrazole derivative with an oxolan-2-ylmethyl moiety. The most documented synthetic approach includes:
Starting Materials: 4-Methyl-1H-pyrazole-3-carboxylic acid or 1H-pyrazol-3-amine derivatives and oxolan-2-ylmethylamine or oxolan-2-ylmethyl halides (e.g., bromides).
Coupling Reaction: The reaction typically proceeds via nucleophilic substitution or amide bond formation. For amide formation, the carboxylic acid group on the pyrazole ring is activated using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond with the oxolan-2-ylmethylamine.
Nucleophilic Substitution: Alternatively, the pyrazole nitrogen can be alkylated by reacting 1H-pyrazol-3-amine with oxolan-2-ylmethyl halides under basic conditions. Bases such as potassium carbonate or sodium hydride are used in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the nucleophilic pyrazole anion, which attacks the electrophilic carbon of the oxolan-2-ylmethyl halide.
Reaction Conditions: Temperature control (often ambient to mild heating around 50–80 °C) and reaction time optimization (several hours to overnight) are critical to maximize yield and minimize side reactions.
Industrial Production Methods
In industrial settings, the synthesis is optimized for scale, yield, and purity:
Continuous Flow Reactors: These allow precise control over reaction parameters such as temperature, mixing, and reaction time, enhancing reproducibility and scalability.
Purification: The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography) to achieve high purity suitable for pharmaceutical or research applications.
Green Chemistry Considerations: Solvent recycling and minimizing hazardous reagents are increasingly incorporated to improve sustainability.
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Catalysts | Solvent(s) | Conditions | Notes |
|---|---|---|---|---|---|
| Amide Bond Formation | 4-Methyl-1H-pyrazole-3-carboxylic acid + oxolan-2-ylmethylamine | N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) | Dichloromethane (DCM), DMF | Room temperature to mild heating (RT–40 °C), several hours | Efficient for amide linkage; requires coupling agents |
| Nucleophilic Substitution | 1H-pyrazol-3-amine + oxolan-2-ylmethyl bromide | Potassium carbonate or sodium hydride | Dimethylformamide (DMF), tetrahydrofuran (THF) | 50–80 °C, several hours | Direct alkylation of pyrazole nitrogen; base-mediated |
| Continuous Flow Synthesis (Industrial) | As above | Optimized reagents and catalysts | Solvent recycling possible | Controlled temperature and flow rate | Scalable, reproducible, and sustainable |
Chemical Reaction Analysis Related to Preparation
Reaction Mechanisms
Amide Bond Formation: Activation of carboxylic acid by DCC forms an O-acylurea intermediate, which reacts with oxolan-2-ylmethylamine to form the amide bond, releasing dicyclohexylurea as a byproduct.
Nucleophilic Substitution: The pyrazole nitrogen is deprotonated by the base, generating a nucleophile that attacks the electrophilic carbon of the oxolan-2-ylmethyl halide, displacing the halide and forming the N-substituted product.
Characterization Techniques for the Prepared Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern on the pyrazole ring and the presence of the oxolan moiety. The oxolan-2-ylmethyl group typically shows multiplets in the 3.5–4.0 ppm range in ^1H NMR.
Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation consistent with the expected structure.
X-ray Crystallography: Single-crystal X-ray diffraction can confirm the absolute configuration and detailed molecular geometry, especially useful for stereochemical analysis of the oxolan ring.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace existing substituents under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Based on the search results, here is what is known about the applications of the chemical compound 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine:
Overview
This compound is a specialty material that is used as a building block in the synthesis of more complex molecules . It has potential applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry It serves as a building block in the synthesis of complex molecules.
- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is studied for potential therapeutic effects, though it is not yet approved for medical use.
- Industry It is utilized in the development of new materials and chemical processes.
Properties
The compound has a molecular formula of C10H17N3O and a molecular weight of 195.26 g/mol.
Related compounds
Other related compounds include:
- 1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-amine, with chemical formula C8H13N3O and molecular weight 167.21 .
- 1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine, with chemical formula C8H13N3O and molecular weight 167.21 .
- [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine, with molecular formula C11H19N3O and molecular weight 209.29 g/mol .
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Solubility :
- The chloro and bromo analogs () exhibit higher molecular weights and electronegative substituents, which may enhance reactivity in nucleophilic substitution reactions.
- Oxolane and dioxolane moieties () improve aqueous solubility due to their oxygen-rich structures, whereas thiophene () and morpholine () groups balance polarity and lipophilicity for membrane permeability .
Biological Implications :
- Thiophene-containing analogs () are likely explored for antimicrobial or anticancer activity, leveraging sulfur’s role in redox interactions.
- Morpholine derivatives () are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier .
Synthetic Strategies: Copper-catalyzed coupling () and Paal–Knorr reactions () are viable routes for introducing heterocyclic substituents. The absence of direct synthetic data for the target compound suggests analogous methods could be applied.
Biological Activity
4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine (CAS Number: 1249433-67-7) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazoles, in general, are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. This article aims to explore the biological activity of this compound by reviewing relevant studies and findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
This structure includes a pyrazole ring substituted with a methyl group and an oxolan moiety, which may influence its biological interactions and efficacy.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study focusing on various pyrazole compounds, it was noted that modifications to the pyrazole structure can enhance antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus . Although specific data on this compound is limited, its structural analogs have shown promising results in inhibiting microbial growth.
Anti-inflammatory Effects
Pyrazoles are also recognized for their anti-inflammatory properties. A review highlighted that certain pyrazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . The potential of this compound in this regard remains to be specifically evaluated; however, its structural features suggest it could exhibit similar activities.
Anticancer Potential
Recent studies have increasingly focused on the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures were reported to exhibit cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460 . The mechanism often involves the induction of apoptosis or inhibition of key signaling pathways related to tumor growth. While specific studies on this compound are scarce, its classification as a pyrazole suggests potential activity worth exploring through experimental assays.
Case Studies
Several case studies illustrate the biological activities of pyrazole derivatives:
- Anti-inflammatory Study : A series of novel pyrazole compounds were synthesized and tested for anti-inflammatory activity using carrageenan-induced edema models. Some derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
- Anticancer Research : In another study, a group of pyrazole compounds was screened for their ability to inhibit cell proliferation in various cancer cell lines. Compounds exhibited IC50 values ranging from 0.95 nM to over 40 µM against different targets, indicating significant anticancer potential .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine and its analogs?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, hydrazine derivatives (e.g., hydrazinium salts) react with nitrile-containing intermediates (e.g., 3-aryl-2-(aminomethylen)propannitriles) in alcohols like ethanol or methanol under reflux conditions . Optimization of reaction time, temperature, and solvent polarity is critical for yield improvement. Structural analogs with oxolane substituents may require protection/deprotection strategies for the tetrahydrofuran (oxolan) moiety during synthesis.
Q. How is the structural characterization of this compound typically performed?
- Methodological Answer : Characterization involves:
- Spectroscopy : H and C NMR to confirm substituent positions and purity. For example, H NMR signals for the oxolan-2-ylmethyl group appear as distinct multiplets in the δ 3.5–4.0 ppm range .
- Mass Spectrometry : HRMS (ESI or EI) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal diffraction resolves absolute configuration and hydrogen-bonding networks, as demonstrated in related pyrazole derivatives .
Q. What preliminary biological activities are reported for structurally similar pyrazol-3-amines?
- Methodological Answer : Early-stage pharmacological screening of analogs indicates antibacterial, anxiolytic, and anticonvulsant activities. For example, in vitro assays against Gram-positive bacteria (e.g., S. aureus) using MIC (Minimum Inhibitory Concentration) protocols are common . Sedative effects are evaluated via rodent models (e.g., open-field tests), though target-specific assays (e.g., GABA receptor binding) are required to confirm mechanisms.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) aid in understanding the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict:
- Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic sites for reaction optimization .
- Thermodynamic Stability : Calculate Gibbs free energy changes during protonation or salt formation (e.g., hydrochlorides, referenced in DE4333659A1) .
- HOMO-LUMO Gaps : Correlate electronic properties with biological activity (e.g., antioxidant potential) .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer : Discrepancies may arise from substituent effects or assay variability. Systematic approaches include:
- Comparative SAR Studies : Test derivatives with controlled modifications (e.g., oxolan vs. oxetan substituents) .
- Metabolic Profiling : LC-MS/MS to assess stability in biological matrices, as decomposition products may confound activity .
- Targeted Assays : Use CRISPR-engineered cell lines to isolate specific pathways (e.g., serotonin receptors for anxiolytic activity) .
Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?
- Methodological Answer : Key parameters:
- Catalyst Screening : Copper(I) bromide or cesium carbonate enhances coupling efficiency in heterocyclic systems .
- Solvent Engineering : Aprotic solvents (e.g., DMF) reduce side reactions during alkylation of the pyrazole nitrogen .
- Purification Techniques : Gradient chromatography (e.g., ethyl acetate/hexane) or recrystallization from methanol improves purity .
Q. What advanced crystallographic techniques elucidate supramolecular interactions in solid-state forms?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Hydrogen-Bonding Networks : Stabilize crystal packing via N–H⋯O/N interactions, critical for polymorph control .
- Conformational Analysis : Compare solution (NMR) vs. solid-state (X-ray) conformers to assess flexibility of the oxolan-2-ylmethyl group .
- Thermal Analysis : DSC/TGA correlates stability with intermolecular forces observed in crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
